molecular formula C10H14N2 B13509991 8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine

8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No.: B13509991
M. Wt: 162.23 g/mol
InChI Key: FZGUOTWUEUQGFG-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is a chemical compound with the molecular formula C10H14N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reduction of 8-Methylquinoline-5-nitro using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinolin-5-amine

InChI

InChI=1S/C10H14N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6,11H2,1H3

InChI Key

FZGUOTWUEUQGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)CCCN2

Origin of Product

United States

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